Vanadium monocarbide

Description

Historical Trajectory of Vanadium Monocarbide Investigations

The scientific investigation of refractory carbides began in the mid-19th century with the identification of iron carbide (cementite) in steels. britannica.comtotalmateria.com By the turn of the 20th century, the French chemist Henri Moissan had synthesized a number of these hard, high-melting-point compounds, including those of vanadium, using his newly developed electric arc furnace. totalmateria.com Early research focused on identifying and characterizing these novel materials.

More focused studies on the vanadium-carbon system gained traction in the mid-20th century. A notable publication from 1962 detailed the vanadium-vanadium carbide system, indicating a growing academic interest in its specific phase relationships and properties. acs.org These foundational investigations established this compound (VC) as a member of the rock-salt structure group of carbides and laid the groundwork for its eventual application as a grain growth inhibitor in cemented carbides and as a component in high-strength steels. wikipedia.orgscience.gov

Contemporary Research Landscape and Unresolved Inquiries Concerning this compound

Modern research on this compound is multifaceted, exploring its potential beyond traditional structural roles. A significant area of investigation is its catalytic and electrocatalytic activity, where it exhibits promise for reactions like the hydrogen evolution reaction (HER), though the underlying mechanisms are not yet fully understood. rsc.orgrroij.com A key challenge in the field is the synthesis of perfectly stoichiometric this compound (VC1.00), as it typically forms as a carbon-deficient, non-stoichiometric compound (VCx, where x < 1). chemicalbook.com

Current studies are intensely focused on understanding the role of these inherent carbon vacancies. Research has shown that ordered defect phases, such as V8C7, possess unique electronic structures that are crucial for their catalytic behavior, for instance in the conversion of CO2. researchgate.net Unresolved inquiries include developing methods to precisely control this non-stoichiometry, fully elucidating the structure-property relationships determined by these vacancies, and exploring the potential of alloying VC with other elements like titanium or niobium to further tailor its stability and electronic properties for advanced applications. science.govresearchgate.net The development of nanostructured forms, such as the 2D MXenes (e.g., V2C, V4C3), has also opened new avenues for energy storage and catalysis research. researchgate.netmdpi.com

Properties

IUPAC Name |

methanidylidynevanadium(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C.V/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLANVVMKMCTKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

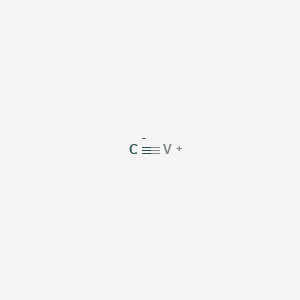

[C-]#[V+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CV | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.952 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing of Vanadium Monocarbide

Precursor Materials and Chemical Reactions

The synthesis of Vanadium Monocarbide predominantly involves the reaction of a vanadium source with a carbon source at elevated temperatures. The most common vanadium precursors are its oxides, particularly Vanadium Pentoxide (V₂O₅) and Vanadium Trioxide (V₂O₃). nih.govrroij.comnih.gov Other precursors, such as Ammonium (B1175870) Vanadate (B1173111) (NH₄VO₃), are also utilized. rroij.comresearchgate.net

A variety of carbon sources can be employed, including graphite, carbon black, and hydrocarbons like acetone. nih.govresearchgate.netimim.pl The fundamental chemical reaction is a carbothermic reduction, where the vanadium oxide is reduced by carbon, which then reacts with the elemental vanadium to form the carbide. An example reaction using Vanadium Pentoxide is:

V₂O₅ + 7C → 2VC + 5CO

In some synthesis routes, active metals like magnesium or aluminum are used as reducing agents to first extract vanadium from its oxide before carbidization. nih.govimim.pl

Principal Synthesis Methodologies

Several established methods are used to produce this compound, each offering different advantages in terms of purity, particle size, and cost.

| Synthesis Method | Description | Key Features |

| Carbothermic Reduction | Heating a mixture of vanadium oxide and a carbon source (e.g., carbon black) in an inert atmosphere or vacuum at high temperatures (typically >1000 °C). nih.govwikipedia.orgnih.gov | A common, relatively low-cost industrial method. The process can be enhanced by mechanical activation. nih.govnih.gov |

| Mechanical Alloying | High-energy ball milling of precursor powders (e.g., V₂O₅, carbon, and sometimes a reducing metal like Mg) at room temperature, followed by annealing. nih.govresearchgate.net | Can produce nanocrystalline materials and may proceed as a self-sustained reaction. researchgate.net |

| Self-Propagating High-Temperature Synthesis (SHS) | A combustion synthesis method where a compressed powder mixture (e.g., V₂O₅, C, and Mg) is ignited, and a rapid, exothermic reaction wave propagates through the material to form the product. imim.pl | A very fast and energy-efficient process for producing powders. imim.pl |

| Direct Element Reaction | Involves heating elemental vanadium powder with carbon in a vacuum at high temperatures. nih.gov | Can produce high-purity VC but relies on expensive elemental vanadium as a starting material. nih.gov |

| Solution Combustion Synthesis (SCS) | A precursor solution containing dissolved vanadium salts and organic fuels (like glycine) is rapidly heated, leading to a self-sustaining combustion reaction that produces a fine, often nanoparticulate, oxide precursor, which is then carbided. rroij.com | A novel route capable of producing homogeneous, nanocrystalline VC powders with relative ease. rroij.com |

| Thermo-Reactive Deposition/Diffusion (TRD) | A technique for creating a hard coating on a carbon-containing substrate (like steel) by immersing it in a molten salt bath (e.g., borax) containing a carbide-forming element (ferrovanadium). journalmt.comscielo.org.mx | Specifically used for surface engineering to create wear-resistant layers rather than bulk powder. journalmt.comscielo.org.mx |

Low-Temperature Synthesis Routes

Nanomaterial Fabrication and Morphological Control

The fabrication of nanostructured this compound is a key area of research aimed at enhancing its properties for applications in catalysis and energy storage. Methods like mechanical alloying and solution combustion synthesis are particularly effective for producing nanoscale materials. rroij.comresearchgate.net

For instance, high-energy ball milling of V₂O₅ and carbon for extended periods (e.g., 15 hours) followed by heating at a relatively moderate temperature (1050 °C) can yield V₈C₇ with crystallite sizes as small as 88 nm. nih.gov Similarly, the solution combustion synthesis of a precursor using ammonium vanadate and glucose, followed by calcination at 1200°C, has been shown to successfully produce pure-phase VC nanoparticles with sizes under 30 nm. rroij.com Solvothermal routes, where reactions occur in a solvent within a sealed autoclave at elevated pressure and temperature, have also been employed to synthesize VC nanoparticles at lower temperatures than traditional methods. researchgate.net These techniques provide pathways to control particle size and morphology, which is crucial for maximizing surface area and reactivity.

Crystallography and Microstructural Dynamics of Vanadium Monocarbide Phases

Crystalline Structures and Homogeneity Range of Vanadium Carbides

The vanadium-carbon system is characterized by several carbide phases, with the monocarbide phase (VC₁₋ₓ) being the most prominent. These phases exhibit a range of crystal structures and a notable tendency for non-stoichiometry and vacancy ordering.

Vanadium monocarbide (VC) crystallizes in the cubic rock salt (NaCl-type) crystal structure with the Fm-3m space group. materialsproject.orgchemicalbook.comwikipedia.org In this structure, vanadium and carbon atoms form two interpenetrating face-centered cubic (FCC) sublattices. Each vanadium atom is octahedrally coordinated to six carbon atoms, and vice-versa. materialsproject.org

A key feature of this compound is its wide homogeneity range, denoted as VC₁₋ₓ or VCᵧ, where a significant number of carbon lattice sites can be vacant (unoccupied). chemicalbook.com This non-stoichiometry is a peculiarity of the V-C system, as the carbon-to-vanadium ratio (y) can vary significantly, typically from 0.65 to 0.88. researchgate.netresearchgate.net The carbon vacancies can be randomly distributed on the carbon sublattice, creating a disordered phase that is thermodynamically stable at high temperatures. chemicalbook.com The lattice parameter of the cubic phase is dependent on the carbon content. researchgate.netcam.ac.ukus-nano.com For instance, the lattice constant of disordered VCy has been shown to change with the reduction of carbon content. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Vanadium Carbide Phases

This table is interactive. Click on headers to sort.

| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Notes |

|---|---|---|---|---|---|

| Disordered this compound | VC₁₋ₓ | Cubic | Fm-3m | a ≈ 4.16 - 4.18 cam.ac.ukus-nano.comresearchgate.net | Rock salt structure; wide homogeneity range. |

| Ordered Vanadium Carbide | V₈C₇ | Cubic | P4₃32 | a ≈ 8.332 mathnet.ru | Superstructure with ordered carbon vacancies. |

| Ordered Vanadium Carbide | V₆C₅ | Trigonal / Monoclinic | P-3m1 / C2/m | - | Complex ordered structures. researchgate.netresearchgate.netbohrium.com |

| Vanadium Hemicarbide | V₂C | Trigonal | P-3m1 | a = 2.88, c = 4.50 materialsproject.org | Omega structured. materialsproject.org |

| Vanadium Hemicarbide | V₂C | Hexagonal | P6₃/mmc | a = 2.95, c = 9.27 materialsproject.org | Alternative hexagonal structure. materialsproject.org |

| Vanadium Carbide | V₄C₃ | - | - | a ≈ 8.219 chemicalbook.com | Sub-stoichiometric ordered phase. chemicalbook.com |

Beyond the basic cubic VC₁₋ₓ, several other distinct non-stoichiometric and ordered phases exist within the vanadium-carbon system. These phases are defined by specific arrangements of carbon atoms and vacancies.

V₂C (Vanadium Hemicarbide): This phase exists in at least two different crystal structures. One is a trigonal omega structure belonging to the P-3m1 space group. materialsproject.org Another reported structure is hexagonal, with the P6₃/mmc space group. materialsproject.org

V₄C₃: This is another sub-stoichiometric carbide phase identified in the V-C system. chemicalbook.com

V₆C₅ and V₈C₇: These are the most extensively studied ordered phases of vanadium carbide. researchgate.net They form at lower temperatures from the disordered cubic VC₁₋ₓ phase within specific composition ranges. chemicalbook.comresearchgate.net The V₈C₇ phase, for example, typically arises in compositions between VC₀.₈₆ and VC₀.₈₈. chemicalbook.com The transition from the disordered state to these ordered phases is a first-order transformation. researchgate.net The V₆C₅ phase can exhibit trigonal or monoclinic symmetry, while V₈C₇ has a cubic superstructure. researchgate.netresearchgate.net

The identification and characterization of ordered superlattices in vanadium carbide are primarily accomplished through diffraction techniques and microscopy. The ordering of carbon vacancies into a periodic arrangement results in the formation of superstructures, which can be detected by X-ray diffraction (XRD) and electron diffraction. researchgate.netresearchgate.netbohrium.com

For example, the V₈C₇ superstructure is identified by the appearance of additional reflections in diffraction patterns that correspond to a larger, ordered unit cell. mathnet.ru Rietveld analysis of XRD data has confirmed that V₈C₇ possesses a cubic superstructure with the space group P4₃32. researchgate.netmathnet.ru This ordering leads to an increase in the basic lattice constant compared to the disordered carbide of the same composition. researchgate.netresearchgate.net The formation of these ordered phases, such as V₆C₅ and V₈C₇, can be induced by annealing the disordered carbide at temperatures below 1300 K. chemicalbook.com This process is often accompanied by the breakdown of the original grains of the disordered phase into nanodomains of the new ordered phase. researchgate.net

Microstructure Evolution and Defect Chemistry

The microstructure of materials containing vanadium carbide is heavily influenced by processes like grain growth and refinement, as well as the morphology of the carbide particles themselves, especially at the nanoscale.

Vanadium carbide is widely utilized as a grain growth inhibitor and strengthening agent in various material systems, most notably in steels and cemented carbides (e.g., WC-Co). scielo.org.zaresearchgate.netresearchgate.net Its effectiveness stems from its ability to form fine, dispersed precipitates that pin grain boundaries and dislocations, hindering their movement and thus preventing the coarsening of the matrix grains. amse.org.cn

The synthesis of this compound at the nanoscale has yielded a variety of nanostructures and morphologies, which are typically analyzed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM). researchgate.netrroij.com The morphology of the synthesized VC is highly dependent on the synthesis method and parameters.

Researchers have successfully produced non-agglomerated VC particles with a faceted morphology and average diameters between 20 and 40 nm. researchgate.net Other methods have yielded VC nanoparticles smaller than 30 nm that form sheet-like structures. rroij.com A chemical-reduction route has been used to obtain high-purity V₈C₇ nanopowders with particle sizes in the range of 28-34 nm. kubikat.org Hierarchical structures, such as nanosheets composed of interconnected nanoparticles, have also been reported. cityu.edu.hk The study of dispersed vanadium nanocarbide has revealed unique nanostructures, and annealing of bulk samples can lead to the formation of nanodomain structures corresponding to ordered phases like V₈C₇. iaea.org

Table 2: Observed Nanostructures and Morphologies of Vanadium Carbide

This table is interactive. Click on headers to sort.

| Morphology | Particle/Feature Size | Synthesis / Observation Method | Reference(s) |

|---|---|---|---|

| Faceted Nanoparticles | 20 - 40 nm | Thermal decomposition of precursor | researchgate.net |

| Sheet-like Nanoparticles | < 30 nm | Carbothermal reduction of combustion precursor | rroij.com |

| Hierarchical Nanosheets | - | Hydrothermal reaction and magnesiothermic reduction | cityu.edu.hk |

| V₈C₇ Nanopowder | 28 - 34 nm | Chemical-reduction route in autoclave | kubikat.org |

| Spherical/Near-Spherical | ~50 nm | Mechanical alloying assisted microwave heating | researchgate.net |

| Curved Petals | 400-600 nm diameter, 15-20 nm thick | Ordering effect from VC₀.₈₇ | researchgate.net |

Role of Carbon Vacancies and Interstitial Sites in Structural Stability

This compound (VC) is an interstitial compound characterized by a face-centered cubic (fcc) B1 (NaCl-type) crystal structure. chemicalbook.com A defining feature of its crystallography is its existence over a wide range of non-stoichiometric compositions, denoted as VCy, where 'y' can range from approximately 0.66 to 0.88. researchgate.netresearchgate.net This non-stoichiometry arises from the presence of a significant number of carbon vacancies within the octahedral interstitial sites of the vanadium metal sublattice. chemicalbook.comrsc.org These vacancies are not merely defects but play a fundamental role in the structural stability and properties of the material.

The arrangement of these carbon vacancies can be either random or ordered. At temperatures above 1300 K, the vacancies are typically distributed randomly, resulting in a disordered cubic phase. chemicalbook.com However, at lower temperatures, the carbon vacancies and carbon atoms can arrange themselves into specific periodic superlattices, leading to the formation of ordered phases. chemicalbook.comresearchgate.net The stability of these ordered structures is intrinsically linked to the carbon-to-vanadium ratio. For instance, in VC₀.₈₇, an ordered cubic phase V₈C₇ (space group P4₃32) forms, while at a composition of VC₀.₈₃, an ordered V₆C₅ phase with monoclinic or trigonal symmetry is observed. chemicalbook.comresearchgate.netresearchgate.net The emergence of these ordered vacancy arrangements alters the crystal symmetry and can lead to slight changes in lattice parameters. chemicalbook.com

Influence of Impurities and Alloying Elements on Microstructure

The microstructure of this compound, particularly when precipitated in a matrix like steel, is significantly influenced by the presence of impurities and alloying elements. These elements can alter the carbide's formation, morphology, distribution, and stability.

Nitrogen (N): Vanadium has a strong affinity for nitrogen, readily forming vanadium nitride (VN) or, more commonly in steels, vanadium carbonitride V(C,N). sanlicarbide.comyoutube.com Vanadium nitride is thermodynamically more stable than vanadium carbide. researchgate.net Consequently, in the presence of nitrogen, precipitates often form as nitrogen-rich carbonitrides first. researchgate.netvanitec.org As the available nitrogen is consumed, subsequent precipitation involves more carbon, gradually transforming the nitrides into carbonitrides. vanitec.org The presence of nitrogen can refine the size of martensite (B1171850) platelets and promote the formation of retained austenite (B1171964) in hardened steels. researchgate.net

Chromium (Cr) and Molybdenum (Mo): In high-alloy steels, elements like chromium and molybdenum are common. Vanadium can be distributed between different carbide types, such as M₇C₃ and VC. researchgate.net The addition of vanadium can change the microstructure by refining the size and altering the morphology of other carbides present in the alloy. researchgate.netresearchgate.net In high-speed steels, Mo and V can inhibit the formation of M₆C carbides, thereby promoting the precipitation of MC-type carbides (where M can be V). mdpi.com

Other Alloying Elements:

Silicon (Si): Additions of silicon have been noted to increase the microhardness of proeutectoid ferrite (B1171679) in which vanadium carbides precipitate. mdpi.com

Boron (B): In Fe-B alloys, vanadium addition leads to the precipitation of vanadium boride (VB) and can refine the primary iron boride (Fe₂B) phase, improving the alloy's crack resistance. bohrium.com

Niobium (Nb) and Titanium (Ti): In microalloyed steels, V often interacts with other strong carbide-formers like Nb and Ti. The addition of vanadium can increase the driving force for (Ti, Mo, V)C precipitation in austenite, leading to a higher nucleation rate. mdpi.com

Rare Earth Elements (RE): Elements like Cerium (Ce) can act as nucleation sites for other carbides (e.g., M₆C) and reduce the segregation of alloying elements, which indirectly affects the precipitation environment for vanadium carbides. mdpi.com

Phase Transformation Kinetics and Mechanisms

Disorder-Order Transitions in Non-Stoichiometric Cubic Vanadium Carbide

The arrangement of carbon vacancies in the crystal lattice of non-stoichiometric vanadium carbide (VCy) governs the transition between disordered and ordered phases. At high temperatures, a disordered state with random vacancy distribution is thermodynamically stable. chemicalbook.com As the temperature decreases below a critical point (around 1450 K), the system lowers its energy through the ordering of these vacancies, leading to phase transformations. researchgate.netresearchgate.net

These disorder-to-order transitions are identified as first-order phase transitions, characterized by the release of latent heat. researchgate.netresearchgate.net The specific ordered phases that form are dependent on the carbide's composition:

V₈C₇: This cubic ordered phase (space group P4₃32) forms in carbon-rich compositions, typically between VC₀.₈₆ and VC₀.₈₈. chemicalbook.comresearchgate.net The transformation onset temperature for δ-VC₀.₈₇ → V₈C₇ has been measured at 1095°C. researchgate.net

V₆C₅: This ordered phase, which can have monoclinic or trigonal symmetry, forms at lower carbon concentrations, such as VC₀.₈₃. researchgate.netresearchgate.net The transition for δ-VC₀.₈₃ → V₆C₅ begins at a higher temperature of 1163°C. researchgate.net

Microstructural studies show that the ordering process often originates at the grain boundaries of the disordered parent phase and propagates into the grain interiors. researchgate.netresearchgate.net These transformations can be detected using techniques like X-ray diffraction, which reveals the superstructure reflections of the ordered phases, and differential scanning calorimetry (DSC), which measures the heat of transformation. researchgate.netresearchgate.net

Interactive Table: Disorder-Order Transition Data for Vanadium Carbide

Precipitation Kinetics and Dissolution Phenomena of Vanadium Carbides in Alloy Systems (e.g., Steels)

In alloy systems such as microalloyed steels, vanadium carbides provide significant strengthening through precipitation. The kinetics of their formation (precipitation) and dissolution are critical for controlling the final mechanical properties of the material. youtube.comresearchgate.net

Precipitation: Vanadium carbide precipitation in steel occurs in different modes depending on the processing conditions. During the transformation from austenite to ferrite, VC can form as interphase precipitates, appearing as fine, linear arrays of particles. amse.org.cn At lower temperatures, precipitation can occur directly from the supersaturated ferrite matrix. amse.org.cn The kinetics are influenced by factors like V and C content, temperature, and the presence of other elements like nitrogen. vanitec.orgmdpi.com For instance, an increase in V content raises the precipitation temperature. mdpi.com Computer models have been developed to simulate these precipitation kinetics, considering nucleation, growth, and coarsening stages to predict the size distribution and composition of the precipitates over time. vanitec.orgprogrammaster.org

Dissolution: During heat treatments like austenitization, previously formed vanadium carbide precipitates dissolve back into the matrix. The rate of this dissolution is a thermally activated phenomenon controlled by the diffusion of alloying elements. jst.go.jpfree.fr In many steel alloys, the dissolution of VC is controlled by the slower diffusion of vanadium in the austenite matrix, rather than the faster diffusion of carbon. jst.go.jp The process is highly dependent on temperature; a higher austenitizing temperature leads to a faster and more complete dissolution of the carbides. free.frscientific.net The size distribution and volume fraction of the remaining precipitates can be characterized using techniques like transmission electron microscopy (TEM) and electrolytic dissolution followed by mass spectroscopy. researchgate.netscientific.net Modeling these dissolution kinetics is crucial for optimizing heat treatment schedules to achieve the desired balance of grain refinement and precipitation strengthening. jst.go.jp

Growth Kinetics of Vanadium Carbide Layers in Diffusion-Controlled Reactions

Vanadium carbide can be formed as a hard, wear-resistant coating on the surface of materials like steel through diffusion-controlled reactions. In processes such as thermo-reactive deposition (TRD), carbon atoms from the steel substrate diffuse outwards to react with a vanadium source at the surface, forming a dense carbide layer. researchgate.netresearchgate.net

The resulting coating is often composed of multiple layers, such as V₂C and V₈C₇. researchgate.netresearchgate.net The growth kinetics can be quantified by determining the activation energy for the process. For example, in one study of VC layer growth on an iron-based alloy between 950°C and 1050°C, the activation energy was calculated to be 415.7 kJ/mol. researchgate.net Another study investigating growth between 900°C and 1020°C found an activation energy of 123.3 ± 10.1 kJ/mol. researchgate.net This activation energy represents the temperature sensitivity of the diffusion process that controls the layer's growth rate. youtube.com

Interactive Table: Vanadium Carbide Layer Growth Data

Interfacial Phenomena and Phase Formation in Composites

In metal matrix composites, such as those with an aluminum base, VC particles can be incorporated using methods like friction stir processing (FSP). mdpi.com The VC particles act as nucleation sites and restrict grain growth of the matrix during processing, leading to significant grain refinement and improved hardness. mdpi.com Microstructural analysis reveals that good dispersion and a well-bonded interface are key to achieving these enhancements. mdpi.com

In ceramic-ceramic or coated systems, the interfacial chemistry plays a direct role. For instance, the adsorption of molecules onto a VC surface can form a distinct reaction layer. Studies on the (100) face of a VC single crystal exposed to ethanol (B145695) showed the formation of a chemisorbed boundary layer that nucleated at surface step edges. uh.edu This thin film, composed of partially dehydrated ethanol, altered the interfacial friction properties, demonstrating that surface reactions can fundamentally change the tribological behavior at the interface. uh.eduresearchgate.net The formation of such layers is a complex process involving nucleation and growth phenomena directly at the material's surface. uh.edu In VC-reinforced hardfacings, heterogeneous nucleation at the interface between the molten weld pool and existing solid phases is a key mechanism for microstructural refinement. mdpi.com

Electronic Structure and Chemical Bonding Investigations of Vanadium Monocarbide

Theoretical and Computational Approaches to Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the bulk and surface properties of vanadium monocarbide (VC). bohrium.com DFT calculations have been successfully employed to determine the physical, chemical, and electronic structure properties of the (111) surfaces of VC, showing excellent agreement with experimental data for lattice constants and bulk moduli. bohrium.com Studies have focused on VC with a face-centered cubic (fcc) B1 crystal structure, calculating lattice constants and bulk moduli that align well with experimental findings. bohrium.com

Investigations into the surface properties reveal that the (111) surface can have either a metal or a carbon termination. bohrium.com Calculations considering surface relaxation have accurately predicted the contraction of interlayer spacing on metal-terminated surfaces. bohrium.com The surface energies for carbon-terminated slabs have been found to be very high. cardiff.ac.uk DFT has also been used to model the structure, elastic properties, and electronic structure of VC, providing insights into its bulk modulus, shear modulus, and Young's modulus. researchgate.net These calculations confirm that DFT can be effectively utilized to study the surfaces of transition metal carbides. bohrium.com

| Property | Calculated Value | Source |

|---|---|---|

| Lattice Constant | 4.13 Å - 4.18 Å (Typical Range) | bohrium.com |

| Bulk Modulus | ~315 GPa | bohrium.com |

| Hardness | 28.5 GPa | researchgate.net |

For diatomic molecules like this compound (VC), where electron correlation effects are significant and multiple electronic states are close in energy, single-reference methods like DFT can be insufficient. researchgate.netarxiv.org Multireference quantum chemical methods, such as Multireference Configuration Interaction (MRCI) and Coupled Cluster (CC) theory, are employed to provide a more accurate description. researchgate.netwikipedia.orgacs.org

MRCI expands the electronic wavefunction using a set of reference determinants, which includes not only the ground state configuration but also important excited state configurations. wikipedia.org This approach allows for a balanced treatment of both ground and excited states, which is crucial for molecules with complex electronic structures. researchgate.netwikipedia.org Theoretical studies on diatomic VC have utilized multireference methods with large atomic natural orbital basis sets to explore the potential energy surfaces of numerous electronic states. researchgate.net These methods are essential for accurately calculating properties like binding energies and excitation energies. researchgate.net

Coupled Cluster (CC) theory offers another robust framework for handling electron correlation. aps.org While standard single-reference CC methods are highly accurate when a single determinant is a good approximation, multireference-driven CC approaches have been developed for more complex cases. arxiv.org For diatomic VC, these advanced methods can accurately model the interactions between the vanadium and carbon atoms across the potential energy curve. researchgate.net

To simplify the computational challenge of modeling an entire crystal surface, molecular cluster models are used to represent the local environment of surface sites. nih.govchemrxiv.org DFT calculations on stoichiometric, high-symmetry clusters like V₉C₉ have been performed to model the (100) surface electronic structure and bonding properties of vanadium carbide. nih.gov

These cluster models have proven effective in representing the electronic structure of the bare surface, showing consistency with experimental valence band photoemission studies and molecular orbital theory. nih.gov Specifically, the V₉C₉ cluster model for the nonpolar (100) surface correctly shows occupation in virtually pure metal 3d orbitals. nih.gov The covalent mixing of the valence bonding levels in the VC cluster is very high, with nearly 50% carbon and 50% metal character. nih.gov The interactions of these cluster models with adsorbates like carbon monoxide have been studied, revealing that the bonding characteristics are critically dependent on the unique electronic features of the carbide surface. nih.gov

Analysis of Electronic States and Orbital Interactions

Theoretical and experimental studies have been conducted to identify the electronic ground state and low-lying excited states of the diatomic VC molecule and its cation, VC⁺. Using multireference methods, researchers have explored the numerous states that arise from the ground state atoms, V(⁴F) + C(³P). researchgate.net

For the neutral VC molecule, the ground state has been determined to be of ²Δ symmetry. researchgate.netnih.gov The first two excited states, ⁴Δ and ²Σ⁺, are located approximately 4.2 and 7.0 kcal/mol, respectively, above the ground state. researchgate.net All the studied states are relatively strongly bound and exhibit significant charge transfer from the vanadium atom to the carbon atom, resulting in an ionic bond character (V⁺C⁻). researchgate.net Resonant two-photon ionization spectroscopy has experimentally confirmed the ground state as ²Δ₃/₂ arising from the 1σ²1π⁴2σ²1δ¹ configuration and determined its bond length. nih.gov

For the VC⁺ cation, theoretical studies using the B3LYP method have been carried out on VCₙ⁺ clusters. researchgate.net For the simple diatomic VC⁺ (n=1), the lowest-lying state is predicted to be a triplet state. researchgate.net

| State | Relative Energy (kcal/mol) | Source |

|---|---|---|

| X ²Δ | 0.0 | researchgate.net |

| a ⁴Δ | 4.2 | researchgate.net |

| A ²Σ⁺ | 7.0 | researchgate.net |

The analysis of the band structure and the density of states (DOS) provides a comprehensive picture of the electronic properties of bulk this compound. youtube.com Band structure calculations for VC in the B1 (rocksalt) phase show that it is metallic in nature, which is characterized by the presence of bands crossing the Fermi level. cardiff.ac.ukresearchgate.net

The Density of States (DOS) reveals the distribution of electronic states at different energy levels. youtube.com For VC, the total DOS shows that the states near the Fermi energy are primarily derived from the vanadium 3d orbitals, with a significant contribution from carbon 2p states. cardiff.ac.ukresearchgate.net This indicates a high degree of hybridization between the V 3d and C 2p orbitals, leading to strong covalent bonding mixed with metallic and ionic characteristics. cardiff.ac.ukresearchgate.net This hybridization is a key feature of early transition metal carbides and contributes to their notable physical properties, such as high hardness and high-temperature strength. bohrium.comresearchgate.net The analysis of the DOS has been used to explain differences in the mechanical properties, such as the shear modulus, between different vanadium carbide phases. researchgate.net

Mulliken Population Analysis for Covalent and Metallic Bonding Contributions

Mulliken population analysis is a computational method used to estimate the distribution of electrons among atoms and bonds within a material, providing insight into its chemical bonding. wikipedia.orgchemrxiv.org This analysis is particularly useful for understanding the mixed bonding character of transition metal carbides like this compound (VC). The primary bonding in VC is a combination of covalent bonds between vanadium and carbon atoms (V-C), metallic bonds between neighboring vanadium atoms (V-V), and an ionic component arising from charge transfer.

The covalent contribution is primarily due to the hybridization of Vanadium 3d and Carbon 2p orbitals. iphy.ac.cnresearchgate.net The strength of this covalent bond is a significant factor in the high hardness and melting point of VC. The Mulliken overlap population is a key parameter from this analysis; a positive value indicates the accumulation of electron density in the bonding region and correlates with the strength of the covalent bond. uba.ar

Simultaneously, the interaction between the d-orbitals of adjacent vanadium atoms leads to the formation of metallic bonds. These bonds are crucial for the material's electrical conductivity. The analysis of bond energies shows that the V-C bond provides the largest contribution to the cohesive energy, though V-V metallic bonding is also significant. researchgate.net

| Bond Type | Overlap Population (e) | Bond Character | Contribution |

| V-C | 0.75 | Covalent | Primary bonding, responsible for hardness and stability. |

| V-V | 0.25 | Metallic | Contributes to conductivity and metallic properties. |

| C-C | -0.05 | Antibonding | Indicates repulsive interaction between carbon atoms. |

Note: The values presented are illustrative and derived from typical findings in first-principles calculations on transition metal carbides.

Electron Density Distribution and Charge Transfer Phenomena

The distribution of electrons within the this compound crystal lattice provides direct evidence of its bonding characteristics. Electron density maps, often generated from computational models, visualize the accumulation and depletion of charge. In VC, there is a significant accumulation of electron density in the region between vanadium and carbon atoms, which is a hallmark of covalent bonding. researchgate.net

A crucial aspect of the electronic structure of VC is the transfer of charge from the less electronegative vanadium atom to the more electronegative carbon atom. This charge transfer results in an ionic component to the bonding. researchgate.net The magnitude of this transfer can be quantified by methods such as Bader analysis or by integrating the charge density around the atomic centers. This phenomenon is critical for interpreting the motion of the Fermi level in substoichiometric forms of the carbide. researchgate.net

The charge transfer leads to vanadium atoms carrying a partial positive charge and carbon atoms a partial negative charge. The process can be summarized as follows:

Charge Donor: Vanadium

Charge Acceptor: Carbon

Resulting State: Vδ+ - Cδ-

The table below summarizes typical charge transfer values in this compound.

| Atom | Bader Charge (e) | Direction of Transfer |

| Vanadium (V) | +0.6 to +0.8 | Outward (to Carbon) |

| Carbon (C) | -0.6 to -0.8 | Inward (from Vanadium) |

Note: These values are typical ranges obtained from density functional theory calculations.

Influence of Composition and Defects on Electronic Properties

Impact of Carbon Vacancies on Fermi Level and Electron Density

This compound often exists in a substoichiometric form (VCₓ, where x<1), meaning it contains a significant number of carbon vacancies. These vacancies are not merely structural imperfections; they have a profound impact on the electronic properties of the material.

The introduction of carbon vacancies leads to a notable increase in the Fermi energy (the highest energy level occupied by electrons at absolute zero temperature). researchgate.netaps.org Concurrently, the density of states (the number of available electronic states) at the Fermi level also increases as the carbon content decreases. researchgate.net This is because the removal of a carbon atom leaves behind excess electrons from the broken V-C bonds, which then occupy energy states near the Fermi level.

| Property | Effect of Increasing Carbon Vacancy Concentration |

| Fermi Energy (EF) | Increases |

| Density of States at EF | Increases |

| Charge Transfer (V → C) | Decreases |

| Ionicity of V-C bond | Decreases |

Effects of Alloying Additions on Electronic Structure and Carbide Stabilization

The electronic structure and stability of this compound can be intentionally modified by the addition of other elements, a process known as alloying. Elements like Chromium (Cr), Molybdenum (Mo), Tungsten (W), and Niobium (Nb) can substitute for vanadium in the crystal lattice, leading to significant changes in bonding and stability. mdpi.comresearchgate.net

Alloying elements alter the electronic structure in several ways:

Modification of Bond Strength: Different elements have varying affinities for carbon. For instance, elements that form stronger bonds with carbon than vanadium does can enhance the stability of the carbide.

Lattice Distortion: The difference in atomic size between vanadium and the alloying element can introduce strain into the lattice, which in turn affects the electronic orbital overlap and bond energies.

Mechanical Response and Deformation Mechanisms in Vanadium Monocarbide Systems

Microstructural Design for Enhanced Mechanical Response

The mechanical properties of materials containing vanadium monocarbide (VC) are intricately linked to their microstructure. By carefully controlling microstructural features such as precipitate distribution, grain size, and grain boundary characteristics, it is possible to tailor the mechanical response for specific applications.

Precipitation hardening is a key mechanism for strengthening steels and alloys, and vanadium carbides are particularly effective in this regard. researchgate.net The addition of vanadium to steels leads to the formation of nano-sized vanadium carbide precipitates within the metallic matrix. jst.go.jp These precipitates act as obstacles to the movement of dislocations, which are defects in the crystal lattice responsible for plastic deformation.

The formation and characteristics of these precipitates are controlled through heat treatment processes. For example, isothermal transformation at specific temperatures can be used to generate a fine dispersion of V₄C₃ in ferrite (B1171679), with particle diameters ranging from 3 to 10 nm. researchgate.net Similarly, aging treatments can be employed to generate a dispersion of nano-scale precipitates that significantly increase hardness. researchgate.net

The size of the grains within a metallic material has a profound impact on its mechanical properties, a principle that holds true for this compound-containing systems. Generally, a finer grain size leads to higher strength and hardness. This is because grain boundaries act as barriers to dislocation motion. As the number of grains increases (and thus the grain size decreases), there is a greater area of grain boundaries to impede dislocation movement, resulting in increased strength.

At the nanoscale, the control of structure becomes even more critical. The formation of nano-sized vanadium carbide precipitates is a key aspect of nanostructural engineering in these alloys. jst.go.jp These nano-precipitates, often with dimensions of less than 20 nm, are highly effective at strengthening the material through the Orowan mechanism as previously described. researchgate.net The combination of a fine grain structure and a dense dispersion of nano-sized VC precipitates allows for the development of steels with a superior combination of strength and toughness. mdpi.com

Interphase precipitation is a specific and highly effective mode of precipitation that occurs during the austenite-to-ferrite phase transformation in steels. tudelft.nl In this process, vanadium carbide particles nucleate at the moving interface between the austenite (B1171964) (γ) and ferrite (α) phases. jst.go.jpresearchgate.net This results in the formation of fine, sheet-like arrangements of VC precipitates within the ferrite grains. jst.go.jppsu.edu These sheets are typically spaced 5 to 30 nm apart, with individual particles having diameters of 3 to 10 nm. researchgate.net

The morphology and crystallography of these interphase precipitates are well-defined. They often exhibit a Baker-Nutting (B-N) orientation relationship with the ferrite matrix and are arranged in rows parallel to the former austenite/ferrite interphase boundary. jst.go.jp The size and number density of these precipitates are influenced by the transformation temperature; lower temperatures lead to finer precipitates and a higher number density, which in turn results in a greater increase in hardness. jst.go.jp

Interphase precipitation is a major contributor to the strength of vanadium-microalloyed steels. amse.org.cn The fine and closely spaced nature of the VC sheets provides a very effective barrier to dislocation motion, significantly enhancing the yield strength of the material. bohrium.com The strengthening effect is directly related to the inter-sheet spacing of the precipitates; a smaller spacing results in higher strength. bohrium.com Research has shown that the greatest contribution to precipitation strengthening often comes from this interphase and matrix precipitation of VC particles. amse.org.cn

Five distinct morphologies of vanadium carbides have been observed to form at different nucleation sites during isothermal transformation, including linear arrays of fine interphase precipitates and fine needles of interphase precipitates. amse.org.cn The precipitation sequence typically begins with precipitation in austenite, followed by planar interphase precipitation, needle-like interphase precipitation, fibrous precipitation, and finally matrix precipitation. amse.org.cn

Grain boundary engineering involves the manipulation of the character and distribution of grain boundaries within a material to enhance its properties. In the context of this compound systems, this primarily relates to the influence of VC precipitates on grain boundary strengthening and refinement.

Vanadium carbide precipitates play a crucial role in controlling the grain size of steels. By pinning the grain boundaries of the parent austenite phase at high temperatures, they inhibit grain growth. mdpi.com This leads to a finer austenite grain size, which upon cooling, transforms into a finer ferrite-pearlite or martensitic microstructure. A finer grain structure increases the total area of grain boundaries, which act as obstacles to dislocation motion and crack propagation, thereby improving both strength and toughness.

Furthermore, the presence of VC precipitates can influence the nature of the grain boundaries themselves. For instance, in Fe-Mn-Si-Al TRIP steel, VC precipitates were found to pin the interfaces between ε-martensite and austenite during deformation. cmes.org This interaction inhibits the reversible martensitic transformation and enhances cyclic work hardening. cmes.org Increasing the density of high-angle grain boundaries, which are more effective at impeding dislocation motion, can also enhance strength. The addition of vanadium up to 0.12 wt% in a medium-carbon steel was shown to increase the density of high-angle ferrite boundaries, contributing to improved toughness. mdpi.com

The strategic use of vanadium additions and appropriate thermomechanical processing allows for the optimization of the grain boundary structure, leading to materials with enhanced mechanical integrity.

Anisotropic Mechanical Behavior Studies

The mechanical properties of crystalline materials can vary with the crystallographic direction, a phenomenon known as anisotropy. Understanding this directional dependence is crucial for predicting the behavior of components under complex stress states.

First-principle calculations, based on density functional theory (DFT), are powerful tools for predicting the elastic properties of materials from their fundamental electronic structure. core.ac.ukljmu.ac.uk Such computational studies have been applied to this compound to determine its anisotropic elastic behavior. core.ac.uk

The elastic anisotropy of a cubic crystal like VC can be quantified using various indices. The universal elastic anisotropic index (AU) and the percent anisotropy in shear (Ashear) are common measures. For VC, these calculations reveal a notable level of elastic anisotropy. ljmu.ac.uk While not as highly anisotropic as some other complex carbides, the Young's modulus of VC shows a clear deviation from a spherical shape in 3D graphical representations, indicating directional dependence. ljmu.ac.uk

The calculated elastic constants for this compound provide the fundamental data for understanding its mechanical response. These constants can be used to calculate key engineering parameters such as the bulk modulus (K), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν). The Voigt-Reuss-Hill approximation is commonly used to derive these polycrystalline elastic moduli from the single-crystal elastic constants. core.ac.uk

The following table summarizes the computationally predicted elastic properties for this compound (VC).

| Property | Symbol | Calculated Value (GPa) |

| Bulk Modulus | K | 275 - 285 |

| Shear Modulus | G | 180 - 195 |

| Young's Modulus | E | 436 ± 8 elsevierpure.com |

| Vickers Hardness | Hᵥ | 33.3 ± 0.5 elsevierpure.com |

Note: The range in bulk and shear modulus values reflects the variability found in different computational studies. The Young's Modulus and Vickers Hardness are from a study combining nano-indentation and first-principles calculations. elsevierpure.com

Directional analysis shows that the elastic moduli are not uniform in all crystallographic directions. For instance, the calculated data indicates that for VC, the shear anisotropic factor (A1) is approximately 0.8, which deviates from the value of 1 expected for a perfectly isotropic material. ljmu.ac.uk This intrinsic anisotropy at the single-crystal level can influence the texture development and mechanical response of polycrystalline VC-containing materials.

Three-Dimensional Surface Contours and Planar Projections for Moduli

The elastic properties of this compound, like other cubic monocarbides, exhibit a degree of anisotropy, meaning the mechanical response varies with crystallographic direction. This directional dependence of the elastic moduli, such as Young's modulus (E) and shear modulus (G), can be visualized using three-dimensional (3D) surface contours and two-dimensional (2D) planar projections.

First-principles calculations are a powerful tool to determine these anisotropic elastic properties. For this compound, 3D surface constructions of Young's modulus reveal a deviation from a perfect sphere, indicating its anisotropic nature. Planar projections, particularly on the (001) crystal plane, offer a clearer view of this directional dependence. These visualizations show that for VC, the Young's modulus is not uniform in all directions. For instance, the contour for VC deviates more from a spherical shape compared to titanium carbide (TiC), but shows less anisotropy than niobium carbide (NbC). This integrated approach of combining first-principle calculations with visualization tools is instrumental in establishing a systematic understanding of the elastic properties of carbides.

The anisotropy in elastic properties is an important consideration in materials design and processing, as it can influence the stiffness, strength, and toughness of the final product.

High-Temperature Mechanical Behavior and Creep Resistance

This compound is known for its excellent high-temperature strength and thermal stability, making it suitable for applications in high-temperature environments. imim.plchemicalbook.com

The ability of this compound to maintain its strength at high temperatures is a key attribute. researchgate.netimim.pl This property is critical for its use as a reinforcing phase in high-strength, high-temperature alloys. imim.pl The mechanisms behind this strength retention are rooted in its strong atomic bonding and stable crystal structure. chemicalbook.com

At elevated temperatures, deformation in materials is often governed by processes like dislocation climb and viscous flow. nasa.gov In this compound, the high activation energy required for these processes contributes to its creep resistance. The strong covalent bonds between vanadium and carbon atoms resist dislocation motion, which is the primary mechanism of plastic deformation. chemicalbook.com

Furthermore, the presence of vanadium carbide precipitates in steels can significantly enhance their high-temperature mechanical properties. psu.edu These precipitates act as obstacles to dislocation movement, thereby increasing the material's resistance to deformation at high temperatures. psu.edu

Sintering is a common method for producing bulk vanadium carbide components. The sintering parameters, particularly temperature and pressure, have a profound impact on the final mechanical properties of the sintered material. researchgate.netlu.se

High-temperature, high-pressure (HTHP) sintering has been shown to be an effective method for producing dense vanadium carbide ceramics with enhanced mechanical properties. researchgate.net Increasing the sintering pressure can lead to a significant increase in Vickers hardness. For instance, a VC sample sintered at 5.0 GPa showed a 34.5% increase in hardness compared to a commercial hard alloy of the same composition. researchgate.net This improvement is attributed to the promotion of severe plastic deformation at the grain level, which introduces numerous microdefects like stacking faults and twins. researchgate.net These defects act as barriers to dislocation glide, thereby strengthening the material. researchgate.net

The sintering temperature also plays a crucial role. While higher temperatures can promote densification, excessively high temperatures can lead to rapid grain growth, which may trap pores and increase porosity, ultimately degrading mechanical properties. researchgate.net Therefore, optimizing the sintering temperature is essential for achieving the desired microstructure and mechanical performance. Studies on cBN-based composites with vanadium carbide binders have shown that maximum microhardness is achieved at a specific sintering temperature, in this case, 2150°C. lu.se

The relationship between sintering temperature, grain size, and mechanical properties is a critical aspect of processing vanadium carbide and its composites. researchgate.net

Structure-Mechanical Property Relationships

The mechanical properties of this compound are intrinsically linked to its crystal structure and the presence of defects within that structure.

Vanadium carbide exists over a range of compositions, often expressed as VCₓ, where 'x' is the carbon-to-metal atomic ratio. This ratio has a significant influence on the material's mechanical properties. researchgate.net

First-principles calculations and experimental studies have consistently shown that the mechanical properties, such as hardness and elastic moduli, are enhanced as the carbon-to-vanadium ratio increases. researchgate.net For example, stoichiometric VC, with a C/V ratio closer to 1, exhibits higher bulk modulus, shear modulus, and Young's modulus compared to carbon-deficient phases like V₄C₃. researchgate.netbohrium.com The calculated hardness of VC is significantly higher than that of V₄C₃. bohrium.com This trend is attributed to the stronger V-C bonding and the increased number of these bonds per unit area in carbon-richer phases. bohrium.com

Table 1: Comparison of Calculated Mechanical Properties for VC and V₄C₃ bohrium.com

| Property | VC | V₄C₃ |

| Bulk Modulus (GPa) | 290.7 | 252.1 |

| Shear Modulus (GPa) | 203.4 | 164.4 |

| Young's Modulus (GPa) | 480.2 | 395.0 |

| Hardness (GPa) | 28.5 | 15.8 |

This table presents data derived from first-principles calculations.

Crystal lattice defects, such as vacancies and dislocations, play a crucial role in the deformation mechanisms of this compound.

Carbon vacancies are a common type of point defect in vanadium carbide. An increase in carbon vacancies leads to a decrease in the elastic moduli of VC. researchgate.net This is because the vacancies weaken the p-d bonding states between vanadium and carbon atoms. researchgate.net The presence of carbon vacancies can also influence the thermodynamic properties, such as increasing the thermal expansion coefficient at high temperatures. researchgate.net

In vanadium-containing steels, the interaction between deformation-induced defects like dislocations and twins with vanadium carbide precipitates is a key factor in the material's strengthening. researchgate.net Nanometer-sized vanadium carbide particles can be bypassed by dislocations and mechanical twins, which contributes to the precipitation hardening of the steel. researchgate.net The presence of these carbide precipitates can also alter the nature of stacking faults. researchgate.net The size of the VC particles influences this interaction; larger particles can act as more significant obstacles to the movement of twins. researchgate.net

Strain within the crystal lattice, which can be induced by defects, can also affect the material's properties. researchgate.netaps.org The presence of other atoms in the lattice, as in the case of tungsten-vanadium alloys, introduces lattice strain and distortion, which increases the material's resistance to deformation and slows down dislocation mobility. arxiv.org

Fundamental Mechanisms of Plasticity and Dislocation Dynamics

The plastic deformation of crystalline materials like this compound is fundamentally governed by the motion of dislocations through the crystal lattice. This movement is not arbitrary but occurs on specific crystallographic planes and in specific directions, collectively known as a slip system. The ease with which these dislocations can move determines the material's ductility and resistance to permanent deformation.

This compound possesses a cubic rock salt (NaCl-type) crystal structure. wikipedia.orgchemicalbook.com The mechanical response, particularly its plastic behavior, is intrinsically linked to this atomic arrangement. Research into the deformation of cubic transition-metal carbides has identified that the active slip systems in this compound are highly dependent on temperature. researchgate.netroyalsocietypublishing.org This temperature-dependent shift in the primary mechanism of plastic flow is a critical aspect of its mechanical behavior.

Detailed investigations using techniques such as hardness anisotropy on the (001) surfaces of this compound have revealed distinct regimes for dislocation-mediated slip: researchgate.netroyalsocietypublishing.org

Low-Temperature Regime: At lower temperatures, plastic deformation is predominantly controlled by dislocation glide on {110} planes in the <110> direction. This is referred to as the {110}<110> slip system. royalsocietypublishing.org

High-Temperature Regime: As the temperature increases, a transition occurs, and the dominant slip system becomes {111}<110>. Here, dislocations move on the {111} planes. royalsocietypublishing.org

Intermediate-Temperature Regime: In the transitional temperature range, both {110}<110> and {111}<110> slip systems can be active simultaneously. researchgate.netroyalsocietypublishing.org

This change in the operative slip system is thought to be caused by a temperature-dependent alteration in the nature of the atomic bonding. researchgate.netroyalsocietypublishing.org It has been proposed that as temperature rises, an increased density of high-mobility electrons more effectively screens the directional covalent bonds within the structure, facilitating slip on the {111} planes, which are the close-packed planes in the face-centered cubic sublattice of the rock salt structure. royalsocietypublishing.orgwikipedia.org

The following table summarizes the key research findings on the operative slip systems in this compound.

| Temperature Regime | Dominant Slip System |

| Low Temperature | {110}<110> |

| Intermediate Temperature | {110}<110> and {111}<110> |

| High Temperature | {111}<110> |

High Temperature Stability and Thermodynamic Investigations of Vanadium Monocarbide

Thermodynamic Stability and Formation Enthalpies of Vanadium Carbides

The thermodynamic stability of vanadium carbides is a critical factor in their application at high temperatures. Several vanadium carbide phases exist, including VC, V₂C, and V₄C₃₋ₓ. researchgate.net The standard Gibbs free energy of formation for these carbides at 700 °C (973 K) are -56.8 kJ/mol for VC, -55.7 kJ/mol for V₂C, and -58.1 kJ/mol for V₄C₃₋ₓ, indicating their relative stability. researchgate.net

The enthalpy of formation is a key thermodynamic parameter. For the V-C system, the relative integral molar Gibbs energy in the VC single-phase region can be expressed as G M = -98,850 + 72,242X C + (24.81 −37.23X C)T J/mol, where Xc is the carbon mole fraction and T is the temperature in Kelvin. researchgate.net The standard Gibbs energies of formation for V₄C₃₋ₓ and V₂C can be represented by the equations ΔG° = -67,208 + 9.37T J/mol of V₀.₆₀C₀.₄₀ and ΔG° = -62,581 + 7.10T J/mol of V₀.₆₆C₀.₃₄, respectively. researchgate.net

A comparative look at the Gibbs free energy of formation for various vanadium carbides at 700°C reveals subtle differences in their thermodynamic stability.

| Carbide Phase | Standard Gibbs Energy of Formation (kJ/mol at 700°C) |

| VC | -56.8 |

| V₂C | -55.7 |

| V₄C₃₋ₓ | -58.1 |

This table presents the standard Gibbs free energy of formation for different vanadium carbide phases at a constant temperature, providing a direct comparison of their thermodynamic stabilities under these conditions.

Phase Equilibria and Phase Diagram Analysis in the Vanadium-Carbon System

The vanadium-carbon (V-C) system is characterized by several stable and metastable phases, the existence of which is dictated by temperature and composition. The primary compounds of significance are the disordered cubic vanadium monocarbide (VCy) and the lower hexagonal vanadium subcarbide (V₂Cy'). researchgate.net The V-C phase diagram reveals a eutectic reaction between V and V₂C at 1650 °C and a peritectic reaction for the formation of V₂C at 2165 °C. The VC phase melts congruently at approximately 2647 °C. researchgate.net

The solid portion of the V-VC phase diagram, determined above 1000°C, shows key transition temperatures: the melting point of vanadium at 1888 ± 10°C, a eutectic between VC₀.₀₉ and VC₀.₃₃ at 1630°C, peritectic melting of the V₂C-phase between VC₀.₅₆ and VC₀.₆₀ at 2165°C, and peritectic melting of the VC-phase starting at VC₀.₈₅ and extending beyond VC₁.₀ at 2650°C. researchgate.net Notably, the VC-phase does not reach the stoichiometric composition VC₁.₀₀ as previously thought, but terminates at VC₀.₈₈ at 1000°C and shifts to lower carbon content as the temperature rises. researchgate.net

The following table summarizes the key invariant reactions in the Vanadium-Carbon system, highlighting the transformation temperatures and compositions.

| Reaction Type | Temperature (°C) | Compositions Involved |

| Eutectic | 1630 | Liquid ↔ V + V₂C (between VC₀.₀₉ and VC₀.₃₃) |

| Peritectic | 2165 | Liquid + VC ↔ V₂C (between VC₀.₅₆ and VC₀.₆₀) |

| Peritectic | 2650 | Liquid + C ↔ VC (starting at VC₀.₈₅) |

| Melting Point | 1888 ± 10 | Vanadium (V) |

This interactive table details the significant invariant reactions within the V-C phase diagram, providing a clear overview of the phase transformations that occur at specific temperatures and compositions.

Order-Disorder Transition Temperatures and Their Thermodynamic Signatures

Nonstoichiometric this compound (VCy) exhibits order-disorder transformations at specific compositions and temperatures. researchgate.net Below 1450 K, depending on the carbon content, ordered phases such as V₆C₅ (with monoclinic or trigonal symmetry) and V₈C₇ (with cubic symmetry) can form within the VCy homogeneity range (0.66 < y < 0.88). researchgate.net These ordering phenomena are first-order phase transitions, characterized by measurable latent heats. researchgate.net

Differential thermal analysis (DTA) has been employed to measure the latent heats of the reactions VC₀.₈₃₃ = V₆C₅ and VC₀.₈₇₅ = V₈C₇, yielding values of 5.7±2.8 cal g⁻¹ and 6.0±2.4 cal g⁻¹, respectively. researchgate.net The critical temperatures for disordering in these ordered phases have been determined to be (1275 ± 8) °C for V₆C₅ and (1124 ± 15) °C for V₈C₇. aps.org These transitions are also marked by distinct changes in physical properties, such as electrical resistivity. For instance, the change in resistivity at the critical point for V₆C₅ is 5.4 ± 0.3 μΩ cm, and for V₈C₇ it is 20.1 ± 1.4 μΩ cm. aps.org

The order-disorder transitions in this compound are accompanied by distinct thermodynamic and physical property changes.

| Ordered Phase | Critical Temperature for Disordering (°C) | Latent Heat of Transition (cal g⁻¹) | Change in Resistivity at Critical Point (μΩ cm) |

| V₆C₅ | 1275 ± 8 | 5.7 ± 2.8 | 5.4 ± 0.3 |

| V₈C₇ | 1124 ± 15 | 6.0 ± 2.4 | 20.1 ± 1.4 |

This table summarizes the key parameters associated with the order-disorder transitions of the V₆C₅ and V₈C₇ phases, offering a comparative view of their thermodynamic signatures.

Kinetic Studies of High-Temperature Processes

The kinetics of processes occurring at high temperatures, such as the growth and dissolution of vanadium carbide layers, are crucial for understanding and controlling the material's behavior in various applications.

The formation of vanadium carbide layers on steel surfaces through diffusion processes is a subject of significant industrial relevance. imt.si This process typically occurs in a salt bath containing a carbide-forming element like vanadium at temperatures between 900 and 1000 °C. imt.si The growth of these carbide layers is primarily controlled by the diffusion of carbon from the substrate to the surface, where it reacts with vanadium. imt.siresearchgate.net

Studies have shown that the growth kinetics of V₂C and V₈C₇ layers on iron-based alloys follow a parabolic growth law, which is characteristic of a diffusion-controlled process. researchgate.net The rate of this growth is influenced by factors such as temperature, time, and the thermodynamic activity of carbon in the substrate. imt.si The activation energy for the growth of the vanadium carbide layer has been calculated to be 415.7 kJ/mol. researchgate.net

The dissolution of vanadium carbide precipitates in steel during heat treatments, such as austenitization, significantly impacts the final mechanical properties of the material. researchgate.net The dissolution process is a thermally activated phenomenon, with the rate of dissolution increasing with temperature. free.fr

Investigations into the dissolution of VC precipitates in a model FeCV steel have shown that the volume fraction of precipitates decreases with increasing treatment time at temperatures like 870°C and 920°C. free.fr The kinetics of this dissolution can be theoretically modeled by considering the multi-component diffusion at the carbide-matrix interface.

High-Temperature Environmental Interactions

Vanadium carbide's utility at high temperatures is often limited by its interactions with the surrounding environment, particularly with oxygen. While possessing high-temperature strength and stability, its resistance to oxidation is a critical consideration. mdpi.comimim.pl

At elevated temperatures, vanadium carbide can react with oxygen to form vanadium oxides. For instance, thermodynamic calculations suggest that V₂O₃ is a stable oxide phase up to 900 °C, above which it can transform into V₈C₇. mdpi.com The oxidation behavior can lead to the formation of a surface oxide layer, which may offer some protection against further oxidation. However, in some high-temperature wear scenarios, an oxidative adhesive wear mechanism has been observed. researchgate.net

Thermal Stability of this compound and its Composites

This compound (VC) is a refractory ceramic material known for its high melting point of 2810°C. wikipedia.orgimim.pl This inherent thermal stability makes it a candidate for applications in high-temperature environments. researchgate.net Although thermodynamically stable, VC can convert to other vanadium carbide phases, such as V₂C, at very high temperatures. wikipedia.org Its stability and properties are also leveraged in composite materials, where it can enhance the performance of the matrix material.

The inclusion of this compound as a reinforcement phase in metal matrix composites has been shown to improve their thermal stability. For instance, in AA6061 aluminum alloy composites, the addition of VC particles significantly reduces the coefficient of thermal expansion (CTE). mdpi.com The CTE of the unreinforced AA6061 alloy is 23.2 × 10⁻⁶/°C, which decreases to 18.2 × 10⁻⁶/°C with the addition of VC. mdpi.com This reduction is attributed to the much lower CTE of VC (7.3 x 10⁻⁶/°C) compared to the aluminum matrix. mdpi.com This demonstrates that VC reinforcement enhances the dimensional stability of the composite at elevated temperatures.

In ceramic matrix composites, such as those based on Zirconium Diboride (ZrB₂) and Silicon Carbide (SiC), this compound additives have a notable effect on thermal processing and microstructure stability. The addition of VC to ZrB₂-SiC composites promotes densification at lower temperatures and is effective in inhibiting the growth of ZrB₂ and SiC grains during high-temperature sintering processes. researchgate.net This grain growth inhibition is crucial for maintaining the mechanical properties of the composite at high temperatures.

Table 1: Coefficient of Thermal Expansion (CTE) for AA6061 and its Composites

This interactive table provides data on the CTE of AA6061 alloy and its composites reinforced with this compound (VC) and Niobium Carbide (NbC).

| Material | CTE (10⁻⁶/°C) |

| AA6061 Alloy | 23.2 mdpi.com |

| AA6061/VC | 18.2 mdpi.com |

| AA6061/NbC | 19.8 mdpi.com |

| AA6061/NbC + VC | 15.1 mdpi.com |

Mechanisms of Oxidation Resistance

Detailed studies on the oxidation kinetics of this compound reveal complex behavior that varies with temperature. Research conducted on VC₀.₉₈ and a vanadium oxycarbide (VO₀.₆C₀.₇) between 400°C and 580°C under oxygen pressures from 10⁻² to 1 atm provides insight into the oxidation mechanism.

In the lower temperature range of 500°C to 580°C, the oxidation of both VC₀.₉₈ and the oxycarbide followed a cubic rate law, with Vanadium Pentoxide (V₂O₅) being the primary reaction product. The activation energy for this process was determined to be 51 kcal/mole for both materials. A notable finding in this temperature range was the dependence of the oxidation rate on the cube root of the oxygen pressure (P¹/³). This positive pressure dependency was contrary to expectations. The mechanism proposed to explain this behavior involves the formation of an electric field associated with oxygen ions chemisorbed on the thin V₂O₅ layer that forms on the surface.

At temperatures below 450°C, the nearly stoichiometric VC₀.₉₈ did not form an oxide layer but instead dissolved oxygen into its lattice, a process with an activation energy of 26.6 kcal/mole. In contrast, the vanadium oxycarbide sample followed a parabolic rate law under the same conditions, with V₂O₅ forming as the sole product and an activation energy of 49 kcal/mole. In this lower temperature regime, the kinetics for both materials were found to be independent of oxygen pressure.

Table 2: Summary of Oxidation Kinetics for Vanadium Carbide

This interactive table summarizes the findings from oxidation studies on this compound (VC₀.₉₈) and Vanadium Oxycarbide (VO₀.₆C₀.₇).

| Material | Temperature Range (°C) | Rate Law | Activation Energy (kcal/mole) | Oxygen Pressure Dependence | Oxidation Product |

| VC₀.₉₈ | < 450 | - | 26.6 | None | Oxygen Dissolution |

| VO₀.₆C₀.₇ | < 450 | Parabolic | 49 | None | V₂O₅ |

| VC₀.₉₈ | 500 - 580 | Cubic | 51 | P¹/³ | V₂O₅ |

| VO₀.₆C₀.₇ | 500 - 580 | Cubic | 51 | P¹/³ | V₂O₅ |

Advanced Characterization Techniques and Methodologies for Vanadium Monocarbide Research

X-ray and Electron Diffraction Techniques

Diffraction techniques are fundamental in materials science for probing the crystallographic structure of materials like vanadium monocarbide. By analyzing the patterns produced when X-rays, electrons, or neutrons interact with a material's atomic lattice, researchers can extract detailed information about phase composition, crystal orientation, and internal strain.

X-ray Diffraction (XRD) for Phase Identification, Crystallite Size, and Lattice Parameter Determination

X-ray Diffraction (XRD) is a primary and indispensable tool for the characterization of this compound. It is routinely used to identify the crystalline phases present in a sample. Vanadium and carbon can form several compounds, and XRD patterns allow for the distinction between different carbide phases such as VC, V₂C, V₆C₅, and V₈C₇. researchgate.netresearchgate.net The technique works by directing X-ray beams at a sample and measuring the angles and intensities of the diffracted beams. Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint for identification. For instance, studies on surface-alloyed steels have used XRD to confirm the formation of vanadium carbide with a face-centered cubic (fcc) structure within the melted region. researchgate.net

Beyond phase identification, XRD data is crucial for calculating the average crystallite size of the material. By analyzing the broadening of the diffraction peaks, the crystallite size can be estimated using the Scherrer equation. rsc.orginstanano.comyoutube.com This method is particularly useful for nanomaterials, where properties are highly dependent on grain size. charlotte.edumdpi.com For example, the average crystallite size of vanadium nitride (VN) nanoparticles, a related compound, has been determined to be around 5.2 nm using this equation. mdpi.com

The precise positions of the diffraction peaks allow for the accurate determination of the material's lattice parameters. This compound typically possesses a cubic rock-salt (B1) crystal structure. researchgate.netcam.ac.uk The lattice parameter for stoichiometric VC is approximately 0.416 nm, though this can vary depending on carbon content and the presence of vacancies. cam.ac.uk In one study involving high-energy electron-beam irradiation, the formed vanadium carbide was identified as having an fcc structure with a lattice parameter of 4.17 Å (0.417 nm). researchgate.net

| Parameter | Method | Typical Findings for Vanadium Carbide & Related Compounds | Source(s) |

| Phase Identification | Comparison of diffraction patterns with reference data (e.g., JCPDS). | Identification of VC (fcc, B1 structure), V₂C, V₆C₅, V₈C₇ phases in various materials. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Crystallite Size | Analysis of peak broadening using the Scherrer equation: D = Kλ / (β cosθ). | Sizes estimated from nanometers to larger scales. e.g., ~20 nm for as-milled vanadium powder; 3-5 nm for VN nanoparticles. | youtube.comcharlotte.edumdpi.com |

| Lattice Parameter | Calculation from the angular positions (2θ) of diffraction peaks. | VC (fcc): ~4.16 - 4.17 Å (0.416 - 0.417 nm). The parameter can vary with stoichiometry. | researchgate.netcam.ac.ukmaterialsproject.org |

Electron Backscatter Diffraction (EBSD) for Grain Orientation and Phase Mapping

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope-based technique used for detailed microstructural-crystallographic analysis. jeol.com It provides spatially resolved information by collecting and analyzing the diffraction patterns (known as Kikuchi patterns) generated by a stationary electron beam interacting with a tilted crystalline sample. jeol.com

A primary application of EBSD is to determine the crystallographic orientation of grains within a polycrystalline material. mdpi.comresearchgate.net By scanning the electron beam across the sample surface, EBSD can generate orientation maps, often color-coded using an inverse pole figure (IPF) scheme, which visually represent the texture and orientation relationships between different grains. researchgate.netebsd.com This is critical for understanding the effects of processing, such as deformation or heat treatment, on the microstructure.

Furthermore, EBSD is a powerful tool for phase mapping. ebsd.com It can differentiate between various crystalline phases present in a material, provided their crystal structures are known and distinct. ebsd.com In steels containing vanadium, EBSD can map the distribution of vanadium carbide precipitates within the ferrite (B1171679) or martensite (B1171850) matrix. researchgate.net This is achieved by matching the experimentally obtained Kikuchi patterns to databases of known crystal structures. The combination of EBSD with Energy Dispersive X-ray Spectrometry (EDS) can further enhance phase identification, especially for complex microstructures. ebsd.com

| EBSD Application | Information Obtained | Relevance to VC Research | Source(s) |

| Grain Orientation Mapping | Crystallographic orientation of individual grains, texture (preferred orientation), grain size and shape. | Understanding the crystallographic texture of VC-containing composites and coatings. | mdpi.comresearchgate.netebsd.com |

| Phase Mapping | Spatial distribution of different crystalline phases. | Distinguishing VC precipitates from the matrix (e.g., steel) and identifying other carbide or intermetallic phases. | ebsd.comebsd.comresearchgate.net |

| Boundary Analysis | Characterization of grain boundaries (e.g., low-angle vs. high-angle). | Analyzing the interface between VC particles and the surrounding matrix. | mdpi.comebsd.com |

Neutron Diffraction for Crystal Structure and Nanostructure Analysis

Neutron diffraction is a powerful technique that provides information complementary to X-ray diffraction. Due to the nature of neutron interaction with atomic nuclei, it offers distinct advantages for studying materials like this compound. One key advantage is its high sensitivity to light elements, such as carbon, in the presence of heavy transition metals like vanadium. aps.org This allows for a more precise determination of the positions of carbon atoms and the quantification of carbon vacancies within the VC lattice, which is often sub-stoichiometric. researchgate.netresearchgate.net